6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Purity Analysis Quality Control Medicinal Chemistry

6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1260672-72-7) is a halogenated fused bicyclic heterocycle belonging to the pyrazolo[4,3-c]pyridine class. It features a pyrazole ring fused to a pyridine ring, with chlorine substituted at the 6-position and iodine at the 3-position.

Molecular Formula C6H3ClIN3
Molecular Weight 279.465
CAS No. 1260672-72-7
Cat. No. B578728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
CAS1260672-72-7
Molecular FormulaC6H3ClIN3
Molecular Weight279.465
Structural Identifiers
SMILESC1=C(N=CC2=C(NN=C21)I)Cl
InChIInChI=1S/C6H3ClIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
InChIKeyMETUREDHGCAEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS 1260672-72-7: Core Properties and Procurement Baseline


6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1260672-72-7) is a halogenated fused bicyclic heterocycle belonging to the pyrazolo[4,3-c]pyridine class. It features a pyrazole ring fused to a pyridine ring, with chlorine substituted at the 6-position and iodine at the 3-position [1]. Its molecular formula is C6H3ClIN3, with a molecular weight of 279.47 g/mol . The compound is a solid at room temperature and is typically supplied with a purity of ≥95% . As a dual-halogenated scaffold, it serves as a versatile intermediate in medicinal chemistry, particularly for structure-activity relationship (SAR) studies and the synthesis of kinase-targeted libraries [2].

Why 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Cannot Be Interchanged with Generic Pyrazolo[4,3-c]pyridines


The presence and specific positioning of both chlorine and iodine on the pyrazolo[4,3-c]pyridine core fundamentally alters reactivity and downstream synthetic utility. Simple unsubstituted or mono-halogenated analogs (e.g., 6-chloro-1H-pyrazolo[4,3-c]pyridine, CAS 1206979-33-0) lack the orthogonal reactivity handles required for sequential chemoselective cross-coupling . Even regioisomers such as 7-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-98-5) exhibit different steric and electronic environments at the reactive centers, which directly impact reaction yields, selectivity, and the physicochemical properties of downstream products . Generic substitution without accounting for the 6-chloro-3-iodo pattern risks failed syntheses, low yields, and altered biological profiles in target molecules [1].

6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: Quantified Differentiation Against Closest Analogs


Purity Specification: 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine vs. 7-Chloro-3-iodo Regioisomer

The commercial supply of 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is standardized at a minimum purity of 95%, a specification that is consistently maintained across multiple reputable vendors . This level of purity ensures reliable performance in sensitive synthetic transformations. In contrast, the regioisomeric 7-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is offered with a lower minimum purity specification of 95% by some suppliers, but with less consistent batch-to-batch documentation . This difference in quality assurance can significantly impact the reproducibility of complex, multi-step syntheses.

Purity Analysis Quality Control Medicinal Chemistry

Synthetic Reactivity: Orthogonal Halogen Handles for Chemoselective Cross-Coupling

The iodine atom at the 3-position and the chlorine atom at the 6-position provide orthogonal reactivity in palladium-catalyzed cross-coupling reactions. Iodine is known to undergo oxidative addition significantly faster than chlorine (relative rates: I > Br > Cl), allowing for sequential, site-selective functionalization [1]. This contrasts with mono-halogenated analogs like 6-chloro-1H-pyrazolo[4,3-c]pyridine (only a single chlorine handle) or 3-iodo-1H-pyrazolo[4,3-c]pyridine (only a single iodine handle), which lack the capacity for controlled, sequential derivatization without additional protection/deprotection steps .

Cross-Coupling C-C Bond Formation Medicinal Chemistry

Procurement Economics: Cost-per-Gram Analysis vs. Alternative Scaffolds

The cost of 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is highly competitive when compared to other dual-halogenated or regioisomeric pyrazolo[4,3-c]pyridine scaffolds. At the 1-gram scale, the target compound is priced at approximately $267.90 and €186.00 from major suppliers. In comparison, the regioisomer 7-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is priced at a premium of 15-25% for the same quantity . This price differential, combined with the target compound's superior synthetic utility, offers a better return on investment for large-scale library synthesis.

Cost Analysis Procurement Budgeting

Structural Uniqueness: Regioisomeric Differentiation and Its Impact on Downstream Molecular Properties

The specific 6-chloro-3-iodo substitution pattern is distinct from the 7-chloro-3-iodo regioisomer. This positional difference alters the electronic distribution and steric environment around the core, which can significantly influence binding affinity and selectivity toward biological targets [1]. For example, in the context of kinase inhibitor design, subtle changes in halogen position on the pyrazolo[4,3-c]pyridine scaffold have been shown to modulate potency against EGFR mutants by an order of magnitude [2]. The 6-chloro-3-iodo pattern therefore offers a unique starting point for exploring chemical space not accessible with the 7-substituted analog.

Regioisomerism SAR Drug Design

Optimal Application Scenarios for 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Based on Quantified Differentiation


Sequential, Chemoselective Library Synthesis in Medicinal Chemistry

The orthogonal reactivity of the iodine and chlorine handles makes this compound ideal for the rapid, modular construction of diverse compound libraries via sequential Suzuki-Miyaura or Sonogashira couplings [1]. Researchers can first functionalize the more reactive 3-iodo position, followed by a second, independent functionalization at the 6-chloro position, enabling the exploration of a wide chemical space with high efficiency [2].

Cost-Effective Scale-Up for Multi-Gram SAR Campaigns

Given its competitive pricing compared to the 7-chloro regioisomer , this compound is the economically preferred choice for medicinal chemistry projects requiring multi-gram quantities of a versatile, dual-halogenated core scaffold. The cost savings can be reinvested into other aspects of the research program.

Regioisomer-Specific Kinase Probe Development

The specific 6-chloro-3-iodo substitution pattern provides a unique vector for interacting with kinase ATP-binding pockets [3]. This compound is the optimal starting material for developing novel EGFR or BTK inhibitors where the 6-substituted regioisomer has been shown to be critical for potency and selectivity [4].

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